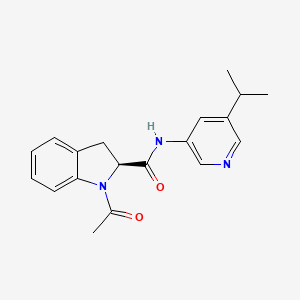
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic compound that is widely found in nature. The synthesis of this compound has been achieved through various methods, and it has been shown to have promising results in various research studies.
作用機序
The mechanism of action of ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide involves its selective binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways that regulate dopamine neurotransmission. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and physiological effects:
(this compound)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to selectively bind to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways that regulate dopamine neurotransmission. This has potential therapeutic benefits in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the advantages of using ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide in lab experiments is its selective affinity for the dopamine D3 receptor. This makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be further investigated.
将来の方向性
There are several future directions for the research on ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide. One of the most promising directions is the development of new drugs for the treatment of various neurological disorders. Another direction is the investigation of the potential side effects and toxicity of this compound. Further research is also needed to understand the mechanism of action of this compound and its potential applications in other scientific research fields.
合成法
The synthesis of ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has been achieved through several methods. One of the most common methods involves the reaction of 2-acetylindole with 3-amino-5-isopropylpyridine in the presence of a reducing agent such as sodium borohydride. This method has been shown to yield the desired compound in good yields and high purity.
科学的研究の応用
((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a selective affinity for the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This makes (this compound)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide a potential candidate for the development of new drugs for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)15-8-16(11-20-10-15)21-19(24)18-9-14-6-4-5-7-17(14)22(18)13(3)23/h4-8,10-12,18H,9H2,1-3H3,(H,21,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJUPVFOCAYAPK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)NC(=O)C2CC3=CC=CC=C3N2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CN=C1)NC(=O)[C@@H]2CC3=CC=CC=C3N2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6aR)-2-(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350446.png)
![(3aR,6aR)-2-(2-pyrazol-1-ylpyridine-4-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350449.png)
![(3aR,6aR)-2-(4-methyl-3-pyrrol-1-ylbenzoyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350456.png)
![(3aR,6aR)-2-(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350457.png)
![(3aR,6aR)-2-[2-(2-oxo-1H-quinolin-3-yl)acetyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350464.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7350468.png)
![(3aR,6aR)-2-(2-naphthalen-1-ylacetyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350472.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-[cyclobutyl(methyl)amino]ethanone](/img/structure/B7350476.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-ethyl-2-(hydroxymethyl)butan-1-one](/img/structure/B7350487.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-propylpentan-1-one](/img/structure/B7350495.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-methoxy-2,2-dimethylbutan-1-one](/img/structure/B7350498.png)

![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(5-propan-2-ylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7350517.png)
![(2R)-1-benzoyl-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7350544.png)